3-Methyl-1-(pyridin-3-ylmethyl)piperazine

Catalog No.
S8180026
CAS No.
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(pyridin-3-ylmethyl)piperazine

Product Name

3-Methyl-1-(pyridin-3-ylmethyl)piperazine

IUPAC Name

3-methyl-1-(pyridin-3-ylmethyl)piperazine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-10-8-14(6-5-13-10)9-11-3-2-4-12-7-11/h2-4,7,10,13H,5-6,8-9H2,1H3

InChI Key

AOODYKYCBCADEQ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)CC2=CN=CC=C2

Canonical SMILES

CC1CN(CCN1)CC2=CN=CC=C2

3-Methyl-1-(pyridin-3-ylmethyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a pyridin-3-ylmethyl group and a methyl group at the first position. The molecular formula for this compound is C₁₁H₁₅N₃, and its structure consists of a six-membered piperazine ring, which is a saturated cyclic amine, along with a pyridine moiety that contributes to its biological activity. The presence of the methyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

The chemical reactivity of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine can be attributed to the functional groups present in its structure. Key reactions include:

  • Alkylation: The nitrogen atoms in the piperazine ring can undergo alkylation reactions, allowing for further modification of the compound by introducing various alkyl groups.
  • Acylation: Similar to alkylation, acylation can occur where acyl halides react with the nitrogen atoms, forming amides and modifying the compound's properties .
  • N-Oxidation: This reaction involves oxidizing agents leading to the formation of N-oxides, which can alter the biological activity of the compound .

3-Methyl-1-(pyridin-3-ylmethyl)piperazine exhibits significant biological activity, particularly in pharmacological applications. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: Piperazine derivatives often show activity in modulating neurotransmitter systems, making them candidates for treating mood disorders.
  • Antitumor Agents: Certain piperazine compounds have demonstrated efficacy against various cancer cell lines by inhibiting cellular proliferation and inducing apoptosis .
  • Antimicrobial Agents: Due to their ability to interact with biological membranes, piperazines can exhibit antimicrobial properties against bacteria and fungi .

Several synthesis methods for 3-Methyl-1-(pyridin-3-ylmethyl)piperazine have been developed:

  • Direct Alkylation: This method involves reacting piperazine with pyridine derivatives in the presence of a base to facilitate nucleophilic substitution.
  • Pyridine Ring Functionalization: Starting from pyridin-3-carboxaldehyde, condensation reactions with piperazine can yield the desired product after appropriate functional group modifications.
  • Multi-step Synthesis: Advanced synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to achieve high yields and purity .

The applications of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine span various fields:

  • Pharmaceuticals: It serves as an intermediate in drug development, particularly in synthesizing compounds targeting neurological disorders and cancers.
  • Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate receptor interactions and signaling pathways.
  • Material Science: Its derivatives may find applications in developing new materials with specific electronic or optical properties due to their unique structural features.

Studies on 3-Methyl-1-(pyridin-3-ylmethyl)piperazine often focus on its interactions with biological targets:

  • Receptor Binding Studies: Investigations into how this compound binds to neurotransmitter receptors (e.g., serotonin or dopamine receptors) provide insights into its potential therapeutic effects.
  • Enzyme Inhibition: Research has shown that certain piperazine derivatives can inhibit enzymes involved in metabolic pathways, highlighting their role as potential drug candidates .

Several compounds share structural similarities with 3-Methyl-1-(pyridin-3-ylmethyl)piperazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(Pyridin-2-ylmethyl)piperazineSimilar piperazine core but different pyridine positionMay exhibit different receptor selectivity
4-MethylpiperazineContains a methyl group on the piperazine ringOften used as an anxiolytic agent
1-(Pyridin-4-ylmethyl)piperazineAnother positional isomer of pyridine substitutionPotentially different pharmacological profiles
1-(Phenyl)methylpiperazinePhenyl group instead of pyridineKnown for diverse biological activities

The uniqueness of 3-Methyl-1-(pyridin-3-ylmethyl)piperazine lies in its specific substitution pattern which affects its binding affinity and selectivity towards biological targets compared to other similar compounds. This specificity may enhance its potential as a lead compound in drug discovery efforts focused on central nervous system disorders or cancer therapies.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-14-2024

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